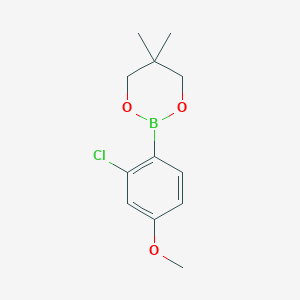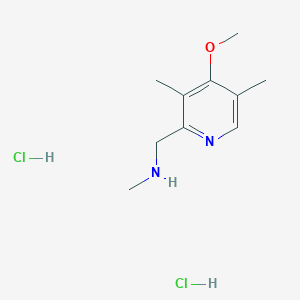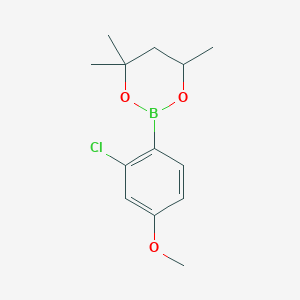
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-chloro-4-methoxybenzyl-5,5-dimethyl-1,3,2-dioxaborinane, is a boronic acid derivative that has been widely studied due to its potential applications in medicinal chemistry and biochemistry. The compound has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory. It has also been used in the synthesis of various drugs, such as antibiotics, antithrombotics, and anti-cancer agents.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been widely studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory. It has also been used in the synthesis of various drugs, such as antibiotics, antithrombotics, and anti-cancer agents. In addition, it has been used in the synthesis of various other compounds, such as insecticides, herbicides, and fungicides.
Mecanismo De Acción
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). It has been found to inhibit the activity of these enzymes by forming a reversible covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antibacterial, and antifungal activities. It has also been found to possess anti-cancer, antithrombotic, and anti-diabetic activities. In addition, it has been found to possess antioxidant, anti-allergic, and anti-angiogenic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. In addition, it is relatively easy to synthesize, making it a good choice for laboratory experiments. However, it is important to note that this compound can be toxic, and should be handled with care.
Direcciones Futuras
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of potential future directions. One potential direction is to further study its mechanism of action and its effects on various enzymes. Another potential direction is to explore its potential applications in the development of new drugs, such as antibiotics, antithrombotics, and anti-cancer agents. In addition, further research could be conducted to explore its potential applications in the development of new insecticides, herbicides, and fungicides. Finally, further research could be conducted to explore its potential applications in the development of new antioxidants, anti-allergens, and anti-angiogenic agents.
Métodos De Síntesis
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized via a variety of methods. One of the most common methods involves the reaction of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxybenzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yield. Another method involves the condensation of 2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxybenzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a strong acid, such as sulfuric acid. This method can also produce the desired compound in high yield.
Propiedades
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOFATZEHAMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














